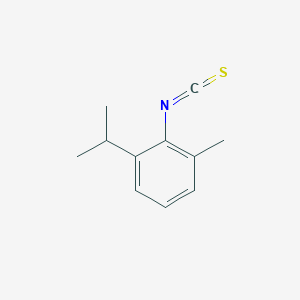

2-异丙基-6-甲基苯基异硫氰酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

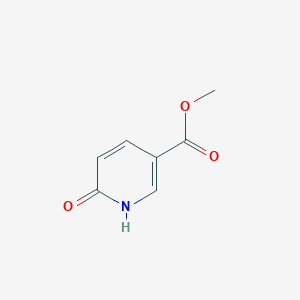

“2-Isopropyl-6-methylphenyl isothiocyanate” is a chemical compound with the molecular formula C11H13NS . It has a molecular weight of 191.29 g/mol . The IUPAC name for this compound is 2-isothiocyanato-1-methyl-3-propan-2-ylbenzene .

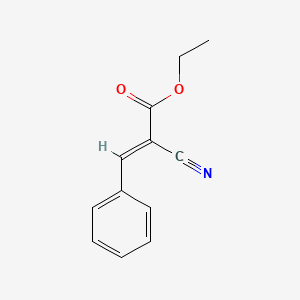

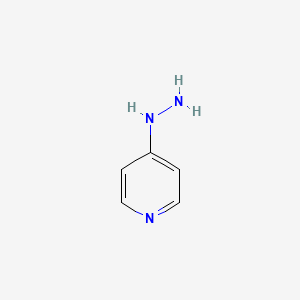

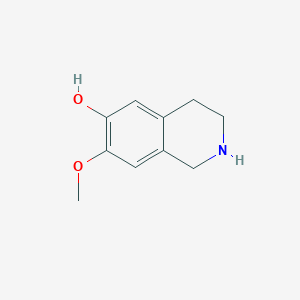

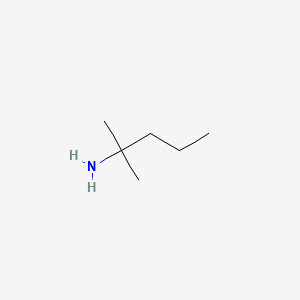

Molecular Structure Analysis

The molecular structure of “2-Isopropyl-6-methylphenyl isothiocyanate” can be represented by the InChI code: 1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 . The compound’s structure includes an isothiocyanate group (N=C=S), attached to a benzene ring that is further substituted with methyl and isopropyl groups .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.29 g/mol . It has a computed XLogP3-AA value of 4.8, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The topological polar surface area is 44.4 Ų . The compound’s complexity, as computed by PubChem, is 206 .

科学研究应用

Life Science Research

2-Isopropyl-6-methylphenyl isothiocyanate: is utilized in life science research for its biological activity. It’s an organic compound that serves as a versatile intermediate in the synthesis of more complex molecules. In life sciences, it’s used to study protein interactions and enzyme activities due to its ability to modify amino groups under physiological conditions .

Material Science

In material science, this compound finds applications in the development of new polymeric materials. Its reactivity with amines can be harnessed to create polymers with specific functionalities, which can be used in coatings, adhesives, and as modifiers to enhance material properties .

Chemical Synthesis

2-Isopropyl-6-methylphenyl isothiocyanate: plays a crucial role in chemical synthesis as an intermediate. It’s involved in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its isothiocyanate group is highly reactive, making it a valuable building block for constructing complex molecules .

Chromatography

This compound is also used in chromatography as a derivatization agent. It reacts with primary and secondary amines to form thiourea derivatives, which can be easily detected and quantified. This application is particularly useful in the analysis of biogenic amines in food and biological samples .

Analytical Research

In analytical research, 2-Isopropyl-6-methylphenyl isothiocyanate is employed for its ability to react with various functional groups. It’s used to prepare standards and reagents in the development of analytical methods. Its specificity and reactivity make it an excellent tool for identifying and quantifying small molecules in complex mixtures .

Health Benefits

Recent studies have highlighted the potential health benefits of isothiocyanates, including 2-Isopropyl-6-methylphenyl isothiocyanate . They have been associated with anticarcinogenic, anti-inflammatory, and antioxidative properties. These compounds are being researched for their potential use in preventing or treating various diseases, including cancer .

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

作用机制

Target of Action

Isothiocyanates are known to interact with a variety of biological targets. They are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family .

Mode of Action

Isothiocyanates are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . They can react with nucleophiles, such as amines, to form thioureas .

Biochemical Pathways

Isothiocyanates in general are known to modulate the activity of various enzymes and transcription factors, which can lead to changes in gene expression and cellular function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Isopropyl-6-methylphenyl isothiocyanate” are not known. Isothiocyanates, in general, are absorbed in the gastrointestinal tract and distributed throughout the body. They are metabolized in the liver and excreted in the urine .

Result of Action

Isothiocyanates, in general, can have various effects, including anti-inflammatory, antioxidant, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can affect the stability and reactivity of isothiocyanates .

属性

IUPAC Name |

2-isothiocyanato-1-methyl-3-propan-2-ylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFPHTAQERHCES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343251 |

Source

|

| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-6-methylphenyl isothiocyanate | |

CAS RN |

306935-86-4 |

Source

|

| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)